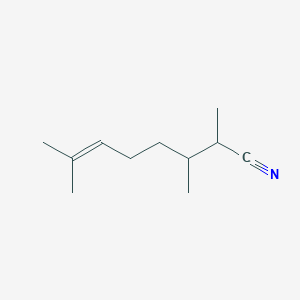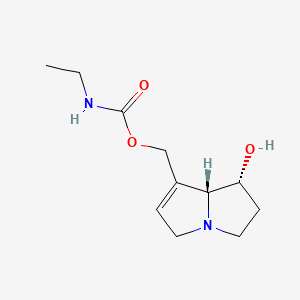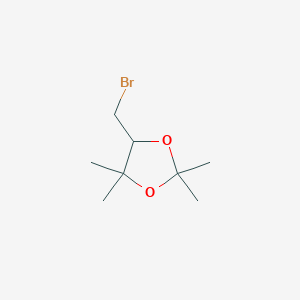
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further substituted with four methyl groups. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the bromination of 2,2,4,4-tetramethyl-1,3-dioxolane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the bromination process can be optimized by using alternative brominating agents and solvents to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-2,2,4,4-tetramethyl-1,3-dioxolane: Contains a hydroxymethyl group instead of a bromomethyl group.
2,2,4,4-Tetramethyl-1,3-dioxolane: Lacks the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
79033-16-2 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
5-(bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)6(5-9)10-8(3,4)11-7/h6H,5H2,1-4H3 |
InChI Key |
BRKUYSKHEHDQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)(C)C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
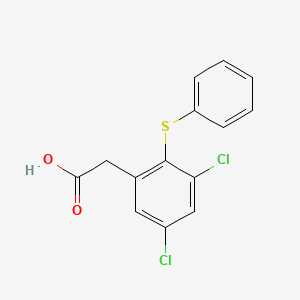
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
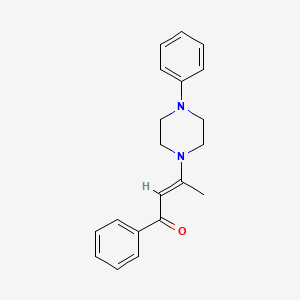
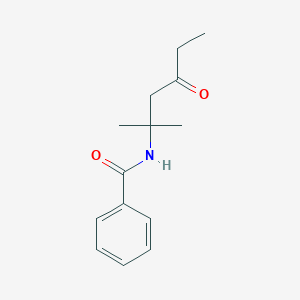
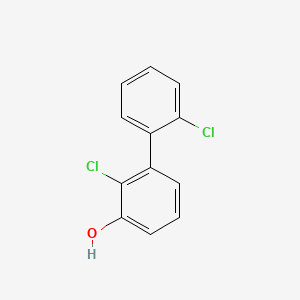
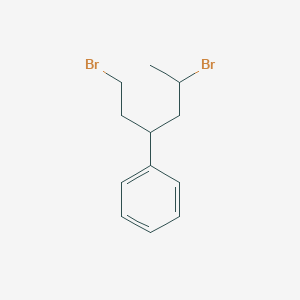
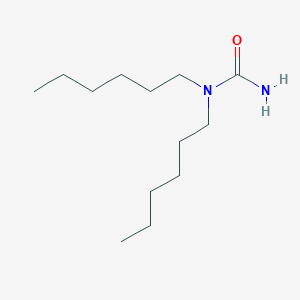

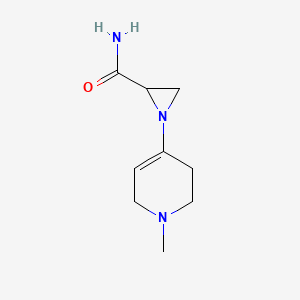
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
